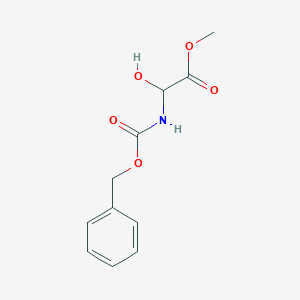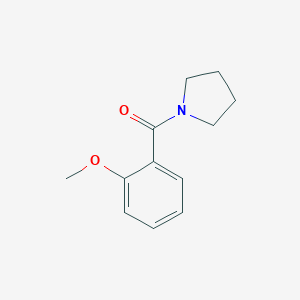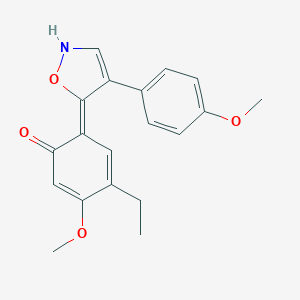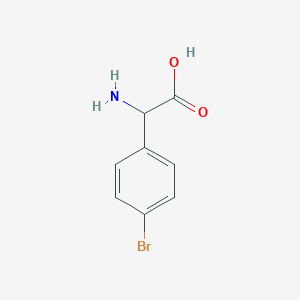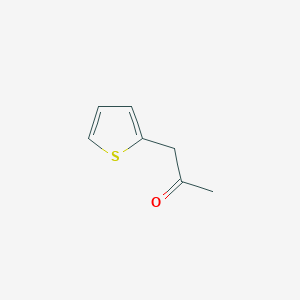
1-(2-Thienyl)acetone
Overview
Description
1-(2-Thienyl)acetone is a chemical compound with the molecular formula C7H8OS and a molecular weight of 140.2 . It is also known as Ethanone, 1-(2-thienyl)- .
Molecular Structure Analysis
The molecular structure of 1-(2-Thienyl)acetone consists of a thiophene ring attached to an acetone group . The InChI code for this compound is 1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 .Scientific Research Applications
Nonlinear Optical Properties : A derivative of 1-(2-Thienyl)acetone, specifically 1-(2-thienyl)-3-(4-methylphenyl)propene-1-one, demonstrated significant second harmonic generation (SHG) activity, being 15 times as large as urea. It also showed high blue light region transparency (Goto, Hayashi, Kimura, & Nakayama, 1991).
Photochromic Chemistry : A study on 1,2-bis(3-thienyl)perfluorocyclopentene, a compound possessing two 1,10-phenanthroline groups on C-5 of both thiophene rings, revealed novel photochromic properties. These properties were significantly altered upon complexation with Cu(I) (Yokoyama, 2017).
Antimycobacterial Activity : A series of 1-[(N,N-disubstitutedthiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, synthesized using 1-(chloroacetyl)-3-(2-thienyl)-5-aryl-2-pyrazolines in acetone, were evaluated for antimycobacterial activity against Mycobacterium tuberculosis. However, the compounds were found to be inactive against the test organism (Özdemir, Turan-Zitouni, & Kaplancıklı, 2008).
Electrophilic Substitution Reactions : The radical reaction of acetone with aromatic compounds, including thiophene, was studied. It was found that the acetonyl radical exhibits electrophilic properties, and the reaction with thiophene proceeds selectively at the α-carbon atom of the thiophene ring (Min, Aksenov, Vinogradov, & Nikishin, 1979).
Organic Nonlinear Optical Crystal Growth : A new organic nonlinear optical crystal, 1-(3-thienyl)-3-(4-chlorophenyl)-propene-1-one (CTC), was reported to have a powder second harmonic generation (SHG) efficiency 3 times as large as that of KTP, with a cutoff wavelength of 410 nm (You-ping, Genbo, Guiming, Xiangjin, & Rihong, 1994).
Photoluminescence in Organic Materials : The study on 1,1-Bis(2'-thienyl)-2,3,4,5-tetraphenylsilole revealed interesting photoluminescence behaviors dependent on the aggregation order, which has implications for organic light-emitting diodes (OLEDs) (Chen, Xu, Yang, Cao, Sung, Williams, & Tang, 2005).
Catalytic Addition to Ketones : A method for asymmetric addition of a (2-thienyl)aluminum reagent to ketones using a titanium catalyst was developed, providing a concise approach to synthesize chiral tertiary 2-thienyl alcohols (Biradar, Zhou, & Gau, 2009).
Electronic Structure and Conformation Analysis : Ab initio calculations were used to determine the conformations, structural parameters, and charge distributions of 2-acetylthiofene and its oligomers, revealing insights into their electronic structure (Distefano, Palo, Colle, & Guerra, 1998).
Safety and Hazards
When handling 1-(2-Thienyl)acetone, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for 1-(2-Thienyl)acetone are not mentioned in the search results, research into similar compounds continues to be a significant area of interest. For instance, chalcones, which are similar to 1-(2-Thienyl)acetone, continue to be a privileged scaffold in organic synthesis .
Mechanism of Action
Target of Action
A related compound, 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, has been studied for its ability to capture uranium (vi) ion species
Mode of Action
These interactions can lead to changes in the target’s structure or function, affecting downstream biological processes .
Biochemical Pathways
For instance, some thiophene derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
As a small, lipophilic molecule, it’s likely to be well-absorbed following oral or dermal administration. Its distribution within the body would depend on factors such as protein binding and tissue affinity. Metabolism would likely involve hepatic enzymes, and excretion would occur via the kidneys .
Result of Action
Based on the properties of related thiophene derivatives, it’s possible that this compound could have a range of effects, from modulating enzyme activity to chelating metal ions .
Action Environment
The action, efficacy, and stability of 1-(2-Thienyl)acetone can be influenced by various environmental factors . These include temperature, pH, and the presence of other substances that could interact with the compound. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of competing substrates or inhibitors .
properties
IUPAC Name |
1-thiophen-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWXQMONAFWJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)acetone | |
CAS RN |
15022-18-1 | |
| Record name | 1-(2-Thienyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




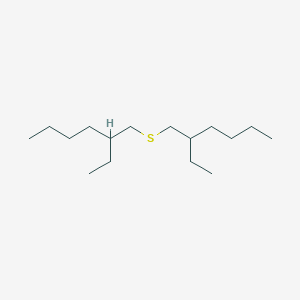



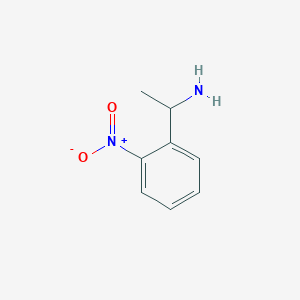
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
